Natrium-Nitroprussid

Übersicht

Beschreibung

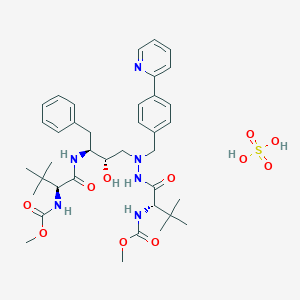

Sodium nitroprusside is a chemical compound with the formula Na₂[Fe(CN)₅NO]. It is a coordination complex consisting of a nitrosyl group (NO) and five cyanide ligands bound to an iron center. This compound is known for its use as a potent vasodilator in medical settings, particularly for the rapid reduction of blood pressure in hypertensive crises .

Wissenschaftliche Forschungsanwendungen

Natriumnitroprussid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard für die Kalibrierung von Instrumenten verwendet.

Biologie: Wird in Studien eingesetzt, die sich mit Signalwegen von Stickstoffmonoxid befassen.

Medizin: Wird als Vasodilatator zur Behandlung von hypertensiven Notfällen und Herzinsuffizienz eingesetzt.

Industrie: Anwendung bei der Synthese anderer chemischer Verbindungen und als Katalysator in bestimmten industriellen Prozessen .

5. Wirkmechanismus

Natriumnitroprussid wirkt durch Freisetzung von Stickstoffmonoxid (NO) beim Metabolismus. Stickstoffmonoxid ist ein potenter Vasodilatator, der die glatte Gefäßmuskulatur entspannt und so zur Erweiterung der Blutgefäße führt. Dieser Prozess beinhaltet die Aktivierung der Guanylatcyclase, die den Gehalt an cyclischem Guanosinmonophosphat (cGMP) in den Zellen erhöht, was zu einer Vasodilatation führt .

Ähnliche Verbindungen:

Nitroglycerin: Ein weiterer Vasodilatator, der ebenfalls Stickstoffmonoxid freisetzt, aber eine andere chemische Struktur besitzt.

Roussin's Red Salt: Ein Eisen-Nitrosyl-Komplex ähnlich Natriumnitroprussid, aber mit unterschiedlichen Liganden.

Roussin's Black Salt: Ein weiterer verwandter Eisen-Nitrosyl-Komplex mit unterschiedlichen Eigenschaften

Einzigartigkeit: Natriumnitroprussid ist einzigartig aufgrund seines schnellen Wirkungseintritts und seiner Fähigkeit, Stickstoffmonoxid direkt freizusetzen, was es in akuten medizinischen Situationen sehr wirksam macht. Seine Stabilität und Wasserlöslichkeit tragen ebenfalls zu seiner weit verbreiteten Verwendung in verschiedenen Anwendungen bei.

Wirkmechanismus

Target of Action

Sodium nitroprusside (SNP) primarily targets the vascular smooth muscle cells . The compound serves as a source of nitric oxide (NO), a potent peripheral vasodilator that affects both arterioles and venules . The action of SNP is more pronounced on veins than on arteries .

Mode of Action

SNP is a prodrug that is metabolized to release nitric oxide (NO) in the body . NO activates guanylate cyclase in the vascular smooth muscle cells, leading to increased production of intracellular cyclic guanosine monophosphate (cGMP) . The decrease in intracellular calcium levels leads to relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .

Biochemical Pathways

The biochemical pathway primarily affected by SNP is the NO-cGMP signaling pathway . The release of NO from SNP leads to the activation of guanylate cyclase and the subsequent increase in cGMP levels . This pathway plays a crucial role in the regulation of vascular tone and blood pressure .

Pharmacokinetics

SNP is administered intravenously and has a bioavailability of 100% . It is metabolized by hemoglobin to produce cyanmethemoglobin and cyanide ions . The onset of action is nearly immediate, and the effects last for up to ten minutes . The elimination half-life is less than 2 minutes, and the thiocyanate metabolite is eliminated via the kidneys .

Result of Action

The principal result of SNP action is the relaxation of vascular smooth muscle and consequent dilation of peripheral arteries and veins . This leads to a decrease in both preload and afterload, reducing systemic blood pressure and increasing cardiac output . In situations where cardiac output is normal, the effect is to reduce blood pressure .

Action Environment

SNP is light-sensitive and needs to be shielded from light to prevent degradation . The compound is more active on veins than on arteries, and its effects are usually seen within a few minutes . The environment, including the patient’s physiological state and the presence of other medications, can influence the action, efficacy, and stability of SNP .

Biochemische Analyse

Biochemical Properties

Sodium nitroprusside interacts with various biomolecules in the body. It is a nitric oxide (NO) donor, and through intricate interactions with phytohormones, it has a variety of impacts on plant physiology . It influences seed germination, root growth, flowering duration, fruit development, and resistance to biotic and abiotic challenges .

Cellular Effects

Sodium nitroprusside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to mitigate salt stress in lentil plants by affecting the growth, yield, and biochemical properties .

Molecular Mechanism

Sodium nitroprusside exerts its effects at the molecular level through several mechanisms. It increases nitric oxide levels in the blood, which increases cGMP levels in cells, causing dilation of blood vessels . One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions .

Temporal Effects in Laboratory Settings

The effects of sodium nitroprusside can change over time in laboratory settings. For instance, it has been shown to have different effects on plant growth and development depending on the timing and context of its application .

Dosage Effects in Animal Models

The effects of sodium nitroprusside can vary with different dosages in animal models. For example, it has been shown to be effective in preventing and/or reversing the development of schizophrenia-related behaviors in the spontaneously hypertensive rats (SHR) strain .

Metabolic Pathways

Sodium nitroprusside is involved in several metabolic pathways. It is metabolized by combination with hemoglobin to produce cyanmethemoglobin and cyanide ions . It also interacts with enzymes such as NO synthase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium nitroprusside can be synthesized by reacting sodium cyanide with iron(III) chloride and sodium nitrite in an aqueous solution. The reaction proceeds as follows: [ \text{NaNO}_2 + \text{FeCl}_3 + 5\text{NaCN} \rightarrow \text{Na}_2[\text{Fe(CN)}_5\text{NO}] + 3\text{NaCl} ]

Industrial Production Methods: In industrial settings, sodium nitroprusside is produced by dissolving sodium nitrite and sodium cyanide in water, followed by the addition of iron(III) chloride. The resulting solution is then filtered and crystallized to obtain pure sodium nitroprusside .

Types of Reactions:

Oxidation: Sodium nitroprusside can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to form various iron complexes.

Substitution: The cyanide ligands in sodium nitroprusside can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Substitution: Ligands such as phosphines or amines can replace cyanide ligands under controlled conditions.

Major Products:

Oxidation: Formation of iron(III) complexes.

Reduction: Formation of iron(II) complexes.

Substitution: Formation of new coordination complexes with substituted ligands

Vergleich Mit ähnlichen Verbindungen

Nitroglycerin: Another vasodilator that also releases nitric oxide but has a different chemical structure.

Roussin’s Red Salt: An iron nitrosyl complex similar to sodium nitroprusside but with different ligands.

Roussin’s Black Salt: Another related iron nitrosyl complex with distinct properties

Uniqueness: Sodium nitroprusside is unique due to its rapid onset of action and its ability to release nitric oxide directly, making it highly effective in acute medical situations. Its stability and solubility in water also contribute to its widespread use in various applications.

Eigenschaften

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKMNJXYOFSTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FeN6Na2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041126 | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent ruby-red solid with almost no odor; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13755-38-9 | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium nitroprusside exert its hypotensive effects?

A1: Sodium nitroprusside acts as a nitric oxide (NO) donor. [] Upon entering the bloodstream, it releases NO, a potent vasodilator. [, , ] NO activates soluble guanylate cyclase within vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels. This, in turn, triggers a cascade of events resulting in smooth muscle relaxation and vasodilation, ultimately lowering blood pressure. [, , , , ]

Q2: Does sodium nitroprusside impact myocardial contractility?

A2: Research suggests that sodium nitroprusside does not have a direct negative impact on myocardial contractility. [] While it reduces afterload, potentially benefiting cardiac output, decreased left ventricular filling due to vasodilation might counteract this effect. []

Q3: Can sodium nitroprusside influence the release of neurotransmitters?

A3: Studies indicate that sodium nitroprusside can inhibit both evoked and spontaneous neurotransmitter release, particularly at the neuromuscular junction. [] It effectively reduces the frequency of miniature end-plate currents without affecting their decay time constant or voltage-dependence. []

Q4: How does the effect of sodium nitroprusside on blood vessels vary?

A4: Research has shown that sodium nitroprusside's effects differ across vessel types and species. [, , ] For instance, it relaxes dog coronary arteries more effectively than mesenteric arteries. [] Additionally, repeated applications of sodium nitroprusside do not induce tachyphylaxis in dog blood vessels, unlike nitroglycerin. []

Q5: Does sodium nitroprusside interact with the endothelium?

A5: Evidence suggests that endothelium-derived nitric oxide might attenuate the effects of sodium nitroprusside. [] Inhibiting nitric oxide synthesis enhanced the sensitivity to sodium nitroprusside in human hand veins. []

Q6: What is the molecular formula and weight of sodium nitroprusside?

A6: Sodium nitroprusside is represented by the molecular formula Na2[Fe(CN)5NO]·2H2O and has a molecular weight of 297.95 g/mol.

Q7: What are the key structural features of sodium nitroprusside?

A7: Sodium nitroprusside is a complex salt containing a central iron atom coordinated to five cyanide ligands and one nitrosyl ligand. The presence of two water molecules as hydrates contributes to its crystalline structure.

Q8: How stable is sodium nitroprusside in solution?

A8: Sodium nitroprusside solutions are known to be light-sensitive and prone to degradation. [, ] Exposure to light accelerates its breakdown, forming undesirable byproducts, including cyanide ions. [, ] Therefore, appropriate storage and handling procedures are crucial to ensure stability. [, ]

Q9: What strategies can improve the stability of sodium nitroprusside solutions?

A9: Protecting sodium nitroprusside solutions from light is crucial for maintaining stability. [, ] Using opaque containers, wrapping infusion bags in light-protective materials, and minimizing exposure to ambient light during administration can help preserve its potency and minimize degradation. [, ]

Q10: What materials are compatible with sodium nitroprusside solutions?

A10: Due to its reactivity, sodium nitroprusside solutions should be handled with caution and in accordance with material compatibility guidelines. Consulting compatibility charts and manufacturer recommendations is essential to ensure the integrity of the solution and prevent potential interactions.

Q11: How quickly does sodium nitroprusside exert its hypotensive effects?

A11: Sodium nitroprusside exhibits a rapid onset of action, typically within seconds to minutes of intravenous administration. [, ] Its effects are also short-lived, disappearing rapidly upon discontinuation of the infusion. [, ]

Q12: How is sodium nitroprusside metabolized and excreted?

A12: Sodium nitroprusside is metabolized in the body to release cyanide ions, which are then converted to thiocyanate in the liver. [] Thiocyanate is primarily eliminated through the kidneys. [] Monitoring thiocyanate levels, particularly during prolonged or high-dose infusions, is essential to prevent toxicity. []

Q13: What animal models have been used to study sodium nitroprusside's effects?

A13: Researchers have employed various animal models, including dogs, [, , , ] pigs, [, ] rabbits, [] and rats, [, , ] to investigate the cardiovascular effects of sodium nitroprusside. These models help elucidate its impact on blood pressure, heart rate, and regional blood flow.

Q14: What are the potential toxicities associated with sodium nitroprusside?

A15: The primary concern with sodium nitroprusside is its potential to cause cyanide toxicity, particularly with prolonged or high-dose infusions. [] Cyanide poisoning can lead to metabolic acidosis and, in severe cases, death. [] Careful monitoring of patients receiving sodium nitroprusside is crucial to minimize the risk of toxicity. []

Q15: Are there strategies to improve the targeted delivery of sodium nitroprusside?

A15: Research continues to explore novel drug delivery systems for sodium nitroprusside. While intravenous administration remains the standard, alternative approaches like targeted nanoparticles and controlled release formulations are being investigated to enhance its therapeutic efficacy and minimize potential side effects.

Q16: What are some alternatives to sodium nitroprusside for inducing hypotension?

A17: Several other agents can be used to lower blood pressure, including nitroglycerin, [, , ] hydralazine, [] and nicardipine. [] The choice of agent depends on the clinical scenario, desired hemodynamic effects, and patient-specific factors.

Q17: What tools and resources are valuable for sodium nitroprusside research?

A17: Essential resources include access to relevant databases like PubMed and Web of Science, animal research facilities, advanced imaging techniques like echocardiography and laser Doppler flowmetry, and expertise in cardiovascular pharmacology and physiology.

Q18: How has the use of sodium nitroprusside evolved over time?

A19: While sodium nitroprusside has been recognized for its hypotensive properties for decades, its clinical use has evolved with advancements in monitoring and understanding of its pharmacology. [] Initially employed primarily for hypertensive emergencies, it now finds applications in various clinical settings, including controlled hypotension during surgery. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.